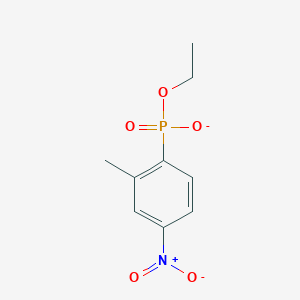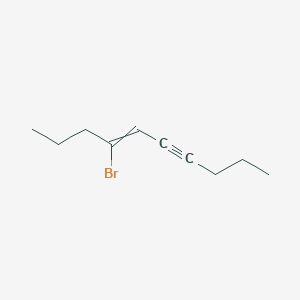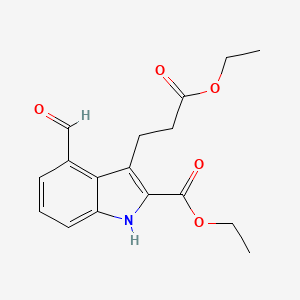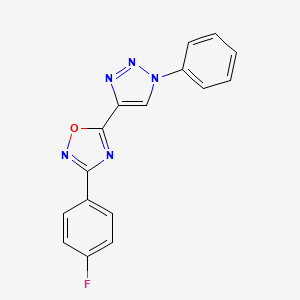
Ethyl (2-methyl-4-nitrophenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-methyl-4-nitrophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an ethyl ester and a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-methyl-4-nitrophenyl)phosphonate typically involves the reaction of 2-methyl-4-nitrophenol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the phenolic hydroxyl group is replaced by the phosphonate ester group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Tetrahydrofuran or dimethylformamide
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-methyl-4-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding phosphonic acid using acidic or basic conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form phosphonate derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Substitution: Hydrochloric acid, sodium hydroxide
Condensation: Aldehydes, ketones, acidic or basic catalysts
Major Products Formed
Reduction: 2-methyl-4-aminophenylphosphonate
Hydrolysis: 2-methyl-4-nitrophenylphosphonic acid
Condensation: Various phosphonate derivatives
Scientific Research Applications
Ethyl (2-methyl-4-nitrophenyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and related compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the phosphonate group, which can mimic phosphate esters in biological systems.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of ethyl (2-methyl-4-nitrophenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can form strong interactions with active sites of enzymes, inhibiting their activity. This interaction is often mediated through hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-nitrophenyl)phosphonate
- Methyl (2-methyl-4-nitrophenyl)phosphonate
- Ethyl (2-methyl-4-aminophenyl)phosphonate
Uniqueness
This compound is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups provides distinct chemical properties compared to other phosphonate derivatives.
Properties
CAS No. |
876273-93-7 |
|---|---|
Molecular Formula |
C9H11NO5P- |
Molecular Weight |
244.16 g/mol |
IUPAC Name |
ethoxy-(2-methyl-4-nitrophenyl)phosphinate |
InChI |
InChI=1S/C9H12NO5P/c1-3-15-16(13,14)9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3,(H,13,14)/p-1 |
InChI Key |
CIPINZYLNJJJOZ-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)[N+](=O)[O-])C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)
![1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B12613871.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)


![(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide](/img/structure/B12613907.png)
![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)
![{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol](/img/structure/B12613919.png)
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine](/img/structure/B12613924.png)

![3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione](/img/structure/B12613951.png)

![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile](/img/structure/B12613961.png)
